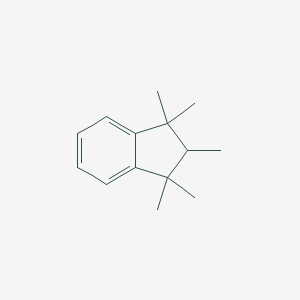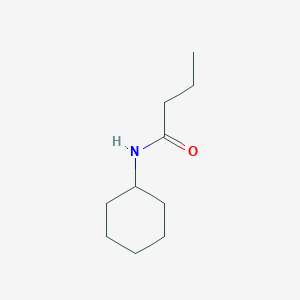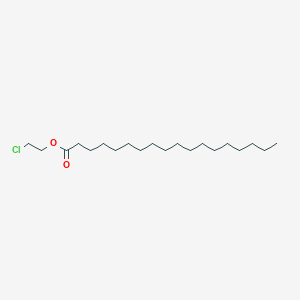
4,6-Diméthyldibenzothiophène
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,6-Dimethyldibenzothiophene (4,6-DMDBT), a high refractory sulfur compound, is commonly found in diesel fuel. Its synthesis has been reported. The hydrodesulfurization of 4,6-DMDBT using bulk nickel alloy, bulk tungsten phosphide (WP), NiMo sulfide supported on active carbons and molecularly imprinted polymers have been reported. The dielectric behavior of 4,6-DMDBT under different microwave frequencies and temperature has been investigated.
Applications De Recherche Scientifique
Désulfuration des carburants
Le 4,6-Diméthyldibenzothiophène est utilisé dans l’étude de la désulfuration des carburants . La combustion de carburants contenant du soufre conduit à la génération de composés nocifs qui constituent une source majeure de pollution environnementale . La désulfuration adsorptive (ADS) est une méthode qui a une faible demande énergétique et peut être employée à des conditions ambiantes sans ajout de produits chimiques . Les structures métallo-organiques (MOF) se sont avérées très efficaces dans cette direction .
Études d'adsorption
Le composé est utilisé dans les études d’adsorption . L'adsorption de BT, DBT et de this compound à l’aide de différents MOF dans des conditions expérimentales variables a été étudiée . HKUST-1, un MOF de référence, est particulièrement utilisé pour les applications axées sur l'adsorption gazeuse .
Adsorption simultanée avec la quinoléine
Le this compound est utilisé dans l’étude de l’adsorption simultanée de la quinoléine . Les adsorbants utilisés sont à base d’alumine modifiée au bore et au nickel à température et pression ambiantes . L'adsorbant contenant du nickel avait une meilleure capacité d'adsorption que l'adsorbant modifié au nickel et au bore
Mécanisme D'action
Target of Action
4,6-Dimethyldibenzothiophene (4,6-DMDBT) is an organosulfur compound . It is of particular interest as an organosulfur contaminant in petroleum that is recalcitrant . The primary targets of 4,6-DMDBT are the sulfur centers in the compound, which are shielded by the two methyl groups .
Mode of Action
The compound interacts with its targets primarily through desulfurization processes . The two methyl groups shield the sulfur center from desulfurization . The compound can be oxidized to the sulfoxide with hydrogen peroxide .
Biochemical Pathways
The primary biochemical pathway affected by 4,6-DMDBT is the desulfurization process . The compound’s resistance to desulfurization makes it a significant challenge in the petroleum industry .
Pharmacokinetics
Its physical properties, such as its density (118 g/cm^3) and melting point (153–157 °C), may influence its behavior in an industrial setting .
Result of Action
The resistance of 4,6-DMDBT to desulfurization results in its persistence in petroleum products . This resistance is due to the shielding of the sulfur center by the two methyl groups .
Safety and Hazards
4,6-Dimethyldibenzothiophene is harmful if swallowed . It is advised to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Orientations Futures
In the future, the hydrodesulfurization of 4,6-Dimethyldibenzothiophene could be performed under lower conditions than conventional hydrotreating processes . The use of n–dodecane as a solvent decreased the mass transfer resistance at the G–L and liquid–solid (L–S) interphases . The catalytic activity improved when the acidity and surface area in the catalysts increased .
Analyse Biochimique
Biochemical Properties
The desulfurization of 4,6-Dimethyldibenzothiophene and its mixture by lyophilized cells of Pseudomonas delafieldii R-8 was studied in the presence of dodecane . The desulfurization rate for 4,6-Dimethyldibenzothiophene was found to be about 40% in comparison with that for dibenzothiophene .
Molecular Mechanism
It is known that both methyl groups shield the sulfur center from desulfurization
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis of 4,6-Dimethyldibenzothiophene can be achieved through a multi-step process involving the condensation of two different starting materials.", "Starting Materials": [ "2-Methylbenzaldehyde", "2-Aminothiophenol", "Sodium acetate", "Acetic anhydride", "Hydrochloric acid", "Sodium hydroxide", "Methanol" ], "Reaction": [ "Step 1: 2-Methylbenzaldehyde is condensed with 2-Aminothiophenol in the presence of sodium acetate to form 2-(2-Methylphenyl)benzothiazole.", "Step 2: The product from step 1 is then acetylated using acetic anhydride and a catalytic amount of hydrochloric acid to form 2-(2-Methylphenyl)-N-acetylbenzothiazole.", "Step 3: The product from step 2 is then treated with sodium hydroxide in methanol to deacetylate the N-acetyl group and form 4,6-Dimethyldibenzothiophene." ] } | |
Numéro CAS |
1207-12-1 |
Formule moléculaire |
C14H12S |
Poids moléculaire |
212.31 g/mol |
Nom IUPAC |
1,8-dimethyldibenzothiophene |
InChI |
InChI=1S/C14H12S/c1-9-6-7-12-11(8-9)14-10(2)4-3-5-13(14)15-12/h3-8H,1-2H3 |
Clé InChI |
KMPJENUWHPZRGZ-UHFFFAOYSA-N |
SMILES |
CC1=C2C(=CC=C1)C3=CC=CC(=C3S2)C |
SMILES canonique |
CC1=CC2=C(C=C1)SC3=CC=CC(=C32)C |
| 31317-42-7 1207-12-1 |
|
Pictogrammes |
Irritant |
Synonymes |
4,6-dimethyldibenzothiophene 4,6-DMDBT |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-Oxazolin-5-one, 4-[p-(dimethylamino)benzylidene]-2-phenyl-](/img/structure/B75654.png)










